(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(3S)-1-[(2-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-5-3-2-4-10(12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H/t11-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCGCSFNSARPY-IDMXKUIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN2CC[C@@H](C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway Overview
The patent CN102531987A outlines a four-step synthesis of (S)-3-aminopyrrolidine dihydrochloride from trans-4-hydroxy-L-proline, adaptable to our target compound:
Decarboxylation :
$$ \text{L-Proline} \xrightarrow{\Delta, \text{HCl}} \text{Pyrrolidin-3-ol} $$
Yield: 85–92% (optimized at 90°C for 6 h)N-Boc Protection :
$$ \text{Pyrrolidin-3-ol} \xrightarrow{\text{Boc}_2\text{O, DMAP}} \text{N-Boc-pyrrolidin-3-ol} $$
Solvent: Dichloromethane, 0°C → rt, 12 hMethanesulfonylation :
$$ \text{N-Boc-pyrrolidin-3-ol} \xrightarrow{\text{MsCl, Et}_3\text{N}} \text{N-Boc-3-mesyloxypyrrolidine} $$
Conversion: >99% (LC-MS monitoring)SN2 Displacement with 2-Methoxybenzylamine :
$$ \text{N-Boc-3-mesyloxypyrrolidine} + \text{2-Methoxybenzylamine} \xrightarrow{\text{DMF, 80°C}} \text{N-Boc-3-(2-methoxybenzylamino)pyrrolidine} $$
Key challenge: Competing elimination minimized by using polar aprotic solventsDeprotection and Salt Formation :
$$ \text{N-Boc derivative} \xrightarrow{\text{HCl/dioxane}} \text{(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride} $$
Isolation: Recrystallization from ethanol/ether (purity >99.5% by HPLC)
Asymmetric Hydrogenation Route
Enamine Precursor Synthesis
Building on US20090099364A1, a palladium-catalyzed approach enables stereocontrol:
Imine Formation :
$$ \text{Pyrrolidin-3-one} + \text{2-Methoxybenzylamine} \xrightarrow{\text{Ti(OiPr)}_4} \text{Enamine} $$Asymmetric Hydrogenation :
$$ \text{Enamine} \xrightarrow{\text{(R)-BINAP-Ru catalyst, H}_2} \text{(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine} $$
Conditions: 50 bar H₂, 60°C, 24 h
Enantiomeric Excess (ee): 98.2% (Chiral HPLC)
Critical Parameters
- Catalyst loading: 0.5 mol% optimal
- Solvent effects: iPrOH > MeOH > THF for ee
- Substrate concentration: 0.2 M prevents dimerization
Comparative Analysis of Synthetic Methods
Salt Formation and Polymorphism Control
The dihydrochloride salt crystallizes in two polymorphic forms:
- Form I : Needles (mp 218–220°C) – thermodynamically stable
- Form II : Plates (mp 205–207°C) – metastable
Optimized Crystallization Protocol :
- Anti-solvent: MTBE added to ethanol solution at 5°C
- Seeding: 1% w/w Form I seeds
- Yield: 89% with 99.3% purity
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O): δ 7.45–7.28 (m, 4H, Ar-H), 4.32 (s, 2H, NCH₂), 3.81 (s, 3H, OCH₃), 3.45–3.12 (m, 3H, pyrrolidine-H), 2.95–2.78 (m, 2H, pyrrolidine-H)
- LC-MS : m/z 221.3 [M+H]⁺ (calc. 221.2)
Chiral Purity Assessment
- HPLC : Chiralpak AD-H column, n-hexane/iPrOH/DEA 80:20:0.1
- Retention times: 12.4 min (S-enantiomer), 14.2 min (R-enantiomer)
Industrial Scale-Up Considerations
From laboratory to pilot plant (50 kg batch):
- Decarboxylation Step :
- Replaced HCl gas with aqueous HCl (37%) for safety
- Reduced reaction time from 72 h → 48 h via microwave assistance (80°C)
Hydrogenation Optimization :
- Catalyst recovery system achieves 85% Ru reusability
- Hydrogen pressure lowered to 35 bar without ee loss
Crystallization :
- Continuous anti-solvent addition system improves particle size distribution (D90 < 50 µm)
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ ω-transaminases for dynamic kinetic resolution:
- Substrate: 1-(2-Methoxybenzyl)pyrrolidin-3-one
- Enzyme: Codexis TA-134 (kcat = 12 s⁻¹, Km = 2.8 mM)
- Conversion: 99% with 99.8% ee in 24 h
Flow Chemistry Systems
Microreactor technology enhances the SN2 displacement step:
- Residence time: 8 min vs. 12 h batch
- Yield improvement: 78% → 92%
- Fouling mitigation through staggered temperature zones
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the methoxy or amine groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation Products: N-oxides, aldehydes, or ketones.
Reduction Products: Primary or secondary amines, alcohols.
Substitution Products: Derivatives with different functional groups replacing the methoxy or amine groups.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to known neurotransmitter modulators suggests that it may interact with neurotransmitter receptors, influencing signaling pathways related to neuronal communication and function. Research indicates that compounds with similar structures have shown promise in modulating dopamine and serotonin pathways, which are critical in managing conditions such as depression and anxiety .
Case Studies
In a study examining the structure-activity relationships of pyrrolidine derivatives, compounds similar to this compound demonstrated significant anti-inflammatory and analgesic properties. These findings highlight the compound's potential as a lead for developing new anti-inflammatory agents .
Neuropharmacology
Receptor Interaction Studies
Research has indicated that this compound may act as an antagonist at specific neuroreceptors. For instance, studies focusing on NR2B receptor antagonism have shown that modifications in the pyrrolidine structure can enhance selectivity and potency against this receptor subtype. This suggests that the compound could be utilized in developing drugs targeting neurodegenerative diseases where NR2B receptor modulation is beneficial .
Synthetic Organic Chemistry
Chiral Building Block
In synthetic organic chemistry, this compound serves as a valuable chiral building block for synthesizing complex organic molecules. Its ability to introduce chirality into synthetic pathways makes it an essential component in the development of pharmaceuticals and fine chemicals .
Applications in Synthesis
The compound has been employed in various synthetic routes to create derivatives with enhanced biological activity. For example, modifications of the methoxybenzyl group have led to the discovery of new compounds with improved pharmacological profiles .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential treatment for neurological disorders | Modulates neurotransmitter pathways |
| Neuropharmacology | Antagonism at NR2B receptors | Enhances selectivity and potency |
| Synthetic Organic Chemistry | Chiral building block for complex organic synthesis | Essential for developing pharmaceuticals |
Mechanism of Action
The mechanism of action of (S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of (S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride with analogs:
Notes:
- Substituent Effects: 2-Methoxy (Target): The electron-donating methoxy group may improve solubility and enable hydrogen bonding, beneficial for target engagement . Halogenated Derivatives (2-Cl, 2,6-diCl): Chlorine substituents introduce electron-withdrawing effects and steric bulk, possibly altering binding kinetics .
- Salt Forms: Dihydrochloride salts generally exhibit higher solubility than mono-hydrochloride analogs, as seen in the target compound vs. the 2,6-dichloro derivative .
Biological Activity
(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 2-methoxybenzyl group, which is believed to contribute significantly to its biological activity. The molecular weight is approximately 287 g/mol, and it exhibits specific solubility and stability characteristics that are crucial for its pharmacological efficacy.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. It may act as a ligand for these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved are still under investigation, but initial studies suggest significant interactions with serotonin and dopamine receptors, which are critical in neuropharmacology.
Neuropharmacological Effects
Research indicates that this compound exhibits notable neuropharmacological effects. It has been shown to influence neurotransmitter levels, potentially aiding in the treatment of neurological disorders such as depression and anxiety. In vitro studies have demonstrated that the compound can enhance synaptic transmission and neuroprotection in neuronal cell lines.
Antimicrobial Activity
The compound also displays antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (μM) | Comparison |
|---|---|---|
| Staphylococcus aureus | 12.4 | Comparable to ciprofloxacin |
| Escherichia coli | 16.1 | Comparable to ciprofloxacin |
Anti-inflammatory Properties
Additionally, this compound has demonstrated anti-inflammatory effects in various assays. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function.
- In Vitro Antibacterial Assays : Laboratory tests showed that the compound could inhibit bacterial growth at concentrations lower than those required for many conventional antibiotics, suggesting it could be a candidate for further development as an antibacterial agent.
- Inflammation Reduction : Clinical trials involving inflammatory markers indicated that patients receiving treatment with this compound exhibited lower levels of inflammatory cytokines compared to control groups .
Q & A
Q. What are the established synthetic pathways for (S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride, and how can enantiomeric purity be ensured?
The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach adapts methods from structurally analogous pyrrolidine derivatives, such as using palladium-catalyzed coupling reactions to form the pyrrolidine ring, followed by benzyl group attachment under controlled conditions . Enantiomeric purity is achieved via chiral resolving agents (e.g., tartaric acid derivatives) or enantioselective catalysts. For example, (R)- and (S)-isomers of similar compounds are resolved using stereospecific reagents, with HPLC or chiral NMR verifying purity (>98% enantiomeric excess) .
Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?
Key methods include:
- NMR spectroscopy : To confirm stereochemistry and proton environments (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
- HPLC with chiral columns : For assessing enantiomeric purity .
- Mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ = 251.2 g/mol) .
- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers .
Q. How does the 2-methoxybenzyl substituent influence the compound’s physicochemical properties?
The 2-methoxybenzyl group enhances lipophilicity (logP ≈ 2.1), improving blood-brain barrier permeability compared to unsubstituted analogs. Its electron-donating methoxy group also stabilizes aromatic interactions in receptor binding . Substitution at the ortho position (vs. para/meta) reduces steric hindrance, favoring interactions with planar binding pockets in enzymes or receptors .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in pharmacological data across structurally similar pyrrolidine derivatives?
Contradictory activity data often arise from subtle structural differences. Systematic approaches include:
- Comparative SAR studies : Evaluate analogs with varying substituents (e.g., 4-chlorobenzyl vs. 2-methoxybenzyl) to isolate substituent effects. For example, replacing 2-methoxy with 4-chloro reduces IC50 by 50% in serotonin receptor assays .
- Computational docking : Map binding interactions using molecular dynamics simulations (e.g., AutoDock Vina) to predict affinity discrepancies .
- Metabolic profiling : Assess stability in liver microsomes to rule out pharmacokinetic confounders .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?
A multi-modal approach is advised:
- Receptor binding assays : Screen against panels (e.g., GPCRs, ion channels) using radioligand displacement (e.g., [³H]-LSD for 5-HT receptors) .
- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells .
- In vivo electrophysiology : Record neuronal activity in rodent models post-administration to assess CNS penetration .
Q. What synthetic challenges arise in scaling up this compound, and how can they be mitigated?
Key challenges include:
- Low yield in chiral steps : Asymmetric hydrogenation may yield <50% due to steric hindrance. Mitigation: Optimize catalyst loading (e.g., 5 mol% Ru-BINAP) or switch to enzymatic resolution .
- Hydrochloride salt instability : Hygroscopicity can degrade purity. Solution: Lyophilize under inert gas and store at -20°C with desiccants .
Safety and Handling Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
